molecular formula C10H16OS B8339446 2-(2-Thienyl)-2-hexanol

2-(2-Thienyl)-2-hexanol

Cat. No.: B8339446
M. Wt: 184.30 g/mol
InChI Key: XUOLIUGOZWJYMQ-UHFFFAOYSA-N
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Description

2-(2-Thienyl)-2-hexanol (C₁₀H₁₆OS) is a secondary alcohol featuring a thienyl (C₄H₃S) substituent at the 2-position of a hexanol backbone. This compound combines the hydrophobic hexanol chain with the aromatic, electron-rich thiophene ring, which influences its physicochemical properties and reactivity. The thienyl group may enhance interactions in catalytic systems or biological environments due to its conjugated π-system and sulfur atom .

Properties

Molecular Formula

C10H16OS

Molecular Weight

184.30 g/mol

IUPAC Name

2-thiophen-2-ylhexan-2-ol

InChI

InChI=1S/C10H16OS/c1-3-4-7-10(2,11)9-6-5-8-12-9/h5-6,8,11H,3-4,7H2,1-2H3

InChI Key

XUOLIUGOZWJYMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C1=CC=CS1)O

Origin of Product

United States

Comparison with Similar Compounds

2-Ethyl-1-hexanol

Structure: A branched primary alcohol (C₈H₁₈O) with an ethyl group at the 2-position of a hexanol chain. Key Properties:

  • Molecular weight: 130.23 g/mol
  • Boiling point: 184–185°C
  • Applications: Widely used as a solvent, plasticizer intermediate, and in synthetic lubricants .

Comparison :

  • Reactivity: 2-Ethyl-1-hexanol’s primary alcohol group makes it more reactive in esterification and oxidation compared to the secondary alcohol in 2-(2-Thienyl)-2-hexanol.
  • Polarity: The ethyl group in 2-Ethyl-1-hexanol reduces polarity compared to the thienyl group, affecting solubility (e.g., 2-Ethyl-1-hexanol is miscible in organic solvents but immiscible in water) .
  • Toxicity: 2-Ethyl-1-hexanol exhibits low acute toxicity (LD₅₀ > 2,000 mg/kg in rats) but may cause irritation upon prolonged exposure .
Property This compound 2-Ethyl-1-hexanol
Molecular Formula C₁₀H₁₆OS C₈H₁₈O
Functional Group Secondary alcohol + thienyl Primary alcohol + ethyl
Molecular Weight (g/mol) 184.30 (estimated) 130.23
Applications Potential bioactive agent Solvent, plasticizer

2-Hexanol

Structure : A straight-chain secondary alcohol (C₆H₁₄O) with a hydroxyl group at the 2-position.
Key Properties :

  • Detected in aged citrus peels as a volatile compound, contributing to flavor .
  • Boiling point: 139–140°C.

Comparison :

  • Hydrophobicity: The absence of a thienyl or ethyl group in 2-Hexanol results in lower molecular weight and higher volatility compared to this compound.

2-(2-Thienyl)ethanol

Structure: A smaller analog (C₆H₈OS) with a thienyl group attached to ethanol. Key Properties:

  • Molecular weight: 128.19 g/mol .
  • Applications: Used as a pharmaceutical intermediate .

Comparison :

  • Solubility: The ethanol backbone may improve aqueous solubility compared to this compound.

Cyclohexanol Derivatives (e.g., 2-Phenylcyclohexanol)

Structure: Cyclohexanol derivatives feature a cyclic backbone with aromatic substituents (e.g., phenyl in 2-Phenylcyclohexanol) . Key Properties:

  • Higher rigidity due to the cyclohexane ring.
  • Applications: Chiral intermediates in asymmetric synthesis .

Comparison :

  • Conformational Flexibility: The linear hexanol chain in this compound allows greater flexibility than cyclohexanol derivatives, impacting binding in biological or catalytic systems.
  • Aromatic Interactions: Phenyl groups in cyclohexanol derivatives engage in π-π stacking, whereas thienyl groups may participate in sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination) .

Research Findings and Implications

  • Synthetic Applications: Thienyl-substituted alcohols like this compound may serve as intermediates in synthesizing heterocyclic compounds (e.g., triazinones and thiadiazolotriazines with anticancer activity) .
  • Enantioselectivity : Thienyl groups influence stereochemical outcomes in catalytic reactions. For example, 2-thienyl derivatives exhibit higher enantioselectivity than 3-thienyl analogs in hydroboration reactions .
  • Toxicity Considerations: While this compound’s toxicity is uncharacterized, structurally similar alcohols (e.g., 2-Ethyl-1-hexanol) require careful handling to avoid respiratory or dermal irritation .

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